molecular formula C24H22N2O4 B5916606 2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

Cat. No. B5916606
M. Wt: 402.4 g/mol
InChI Key: DQKXQZSFZBIQLU-LTGZKZEYSA-N
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Description

2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. The compound belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and XLR-11.

Mechanism of Action

MMB-FUBINACA acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. Specifically, it acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by MMB-FUBINACA leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. The compound has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and increased appetite. It has also been shown to cause adverse effects such as anxiety, paranoia, and hallucinations. The long-term effects of MMB-FUBINACA on the brain and other organs are not well understood and require further research.

Advantages and Limitations for Lab Experiments

MMB-FUBINACA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. Additionally, it is relatively stable and easy to handle, making it a popular choice for in vitro studies. However, the compound's potent psychoactive effects can make it difficult to interpret the results of experiments, and caution must be exercised when working with this compound.

Future Directions

There are several future directions for research on MMB-FUBINACA. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of chronic pain and inflammation. Another area of research is the long-term effects of MMB-FUBINACA on the brain and other organs, as well as its potential for addiction and abuse. Additionally, further studies are needed to understand the compound's mechanism of action and to develop more selective agonists of the CB1 receptor.

Synthesis Methods

The synthesis of MMB-FUBINACA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-phenylbut-1-ene to form the corresponding amide. The amide is then reacted with 2-methoxybenzoyl chloride to form MMB-FUBINACA. The synthesis of MMB-FUBINACA is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

MMB-FUBINACA has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. MMB-FUBINACA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-methoxy-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-19-14-12-18(13-15-19)25-24(28)21(16-17-8-4-3-5-9-17)26-23(27)20-10-6-7-11-22(20)30-2/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXQZSFZBIQLU-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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